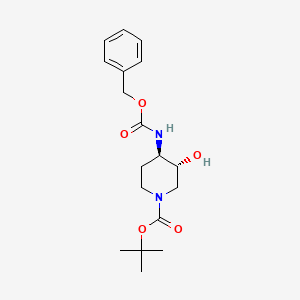
3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide
概要
説明
3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a chlorophenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 4-methoxybenzoic acid.
Amidation Reaction: The key step involves the amidation reaction between 3-chloroaniline and 4-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 3-Amino-4-methoxy-N-methylbenzamide
- 3-Amino-4-methoxy-N-phenylbenzamide
- 3-Amino-4-methoxy-N-(4-chlorophenyl)-benzamide
Uniqueness
3-Amino-N-(3-chlorophenyl)-4-methoxybenzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, methoxy group, and chlorophenyl group makes it a valuable compound for various applications.
特性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
3-amino-N-(3-chlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-6-5-9(7-12(13)16)14(18)17-11-4-2-3-10(15)8-11/h2-8H,16H2,1H3,(H,17,18) |
InChIキー |
XXQMXSJOYWZFAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)





![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)




![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)
